

# What is the chemical structure of MK-6892

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## Compound of Interest

Compound Name: MK-6892

Cat. No.: B609098

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## An In-depth Technical Guide to MK-6892

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and pharmacological data associated with **MK-6892**, a potent and selective agonist for the G-protein coupled receptor 109A (GPR109A). This document is intended for researchers, scientists, and professionals in the field of drug development.

## Chemical Structure and Identification

**MK-6892** is a biaryl cyclohexene carboxylic acid derivative.<sup>[1][2]</sup> Its chemical identity is defined by the following identifiers:

- IUPAC Name: 2-[[3-[3-(5-hydroxypyridin-2-yl)-1,2,4-oxadiazol-5-yl]-2,2-dimethylpropanoyl]amino]cyclohexene-1-carboxylic acid<sup>[2]</sup>
- Molecular Formula: C<sub>19</sub>H<sub>22</sub>N<sub>4</sub>O<sub>5</sub><sup>[2]</sup>
- Molecular Weight: 386.408 g·mol<sup>-1</sup><sup>[2]</sup>
- CAS Number: 917910-45-3<sup>[2]</sup>

For computational and database purposes, the following machine-readable identifiers are provided:

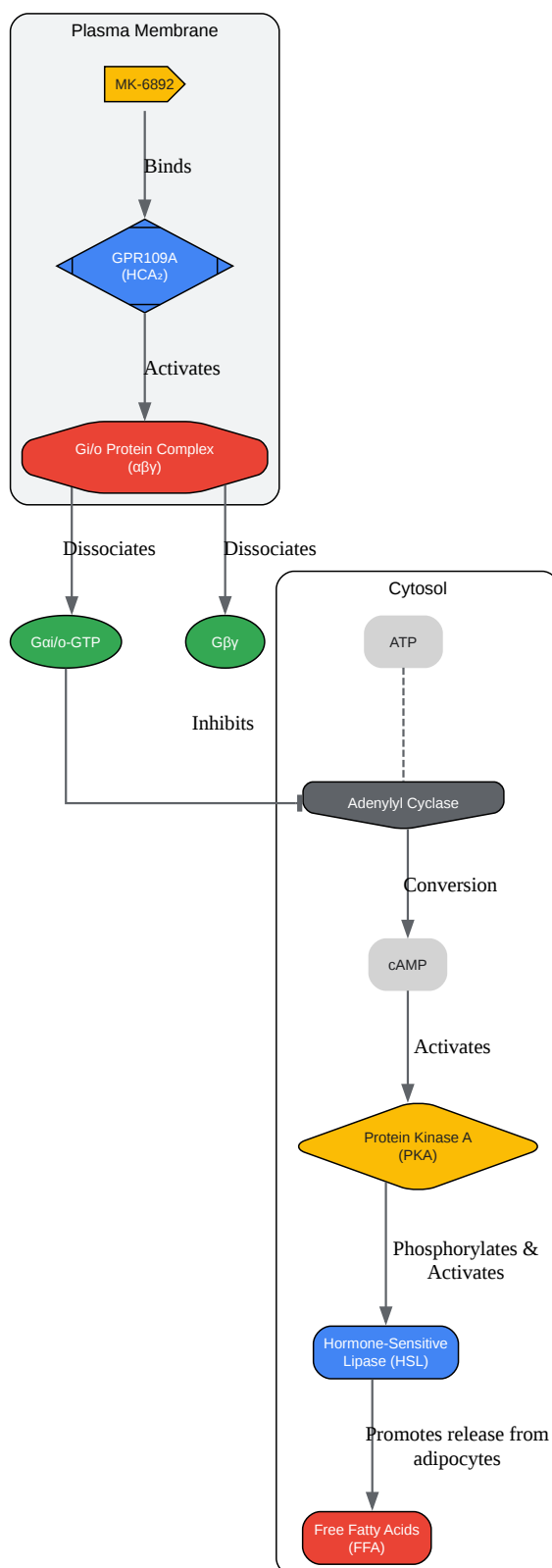
- SMILES: CC(C)(CC1=NC(=NO1)C2=NC=C(C=C2)O)C(=O)NC3=C(CCCC3)C(=O)O<sup>[2]</sup>
- InChIKey: CJHXBFSJXDUIJHP-UHFFFAOYSA-N<sup>[2][3]</sup>

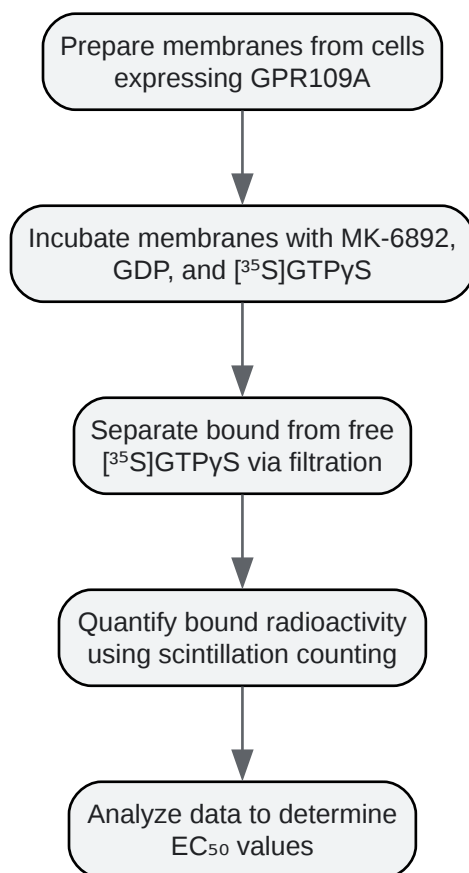
## Mechanism of Action

**MK-6892** is a potent, selective, and full agonist for the high-affinity nicotinic acid receptor, GPR109A (also known as Hydroxycarboxylic acid receptor 2, HCA<sub>2</sub>).<sup>[1][2]</sup> GPR109A is a G-protein coupled receptor (GPCR) that, upon activation, couples to an inhibitory G-protein (Gi). This activation leads to a downstream signaling cascade that ultimately results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This mechanism is central to the pharmacological effects of nicotinic acid (niacin) and its analogs, such as the reduction of plasma free fatty acids (FFA).<sup>[1]</sup>

## Signaling Pathway of MK-6892 through GPR109A

The binding of **MK-6892** to the GPR109A receptor initiates a series of intracellular events characteristic of Gi-coupled receptor activation. The process can be summarized as follows:





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## References

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